2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260629-57-9
VCID: VC11845434
InChI: InChI=1S/C17H19N3O2S3/c1-11(2)18-14(21)10-25-17-19-13-6-9-24-15(13)16(22)20(17)7-5-12-4-3-8-23-12/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,18,21)
SMILES: CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Molecular Formula: C17H19N3O2S3
Molecular Weight: 393.6 g/mol

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

CAS No.: 1260629-57-9

Cat. No.: VC11845434

Molecular Formula: C17H19N3O2S3

Molecular Weight: 393.6 g/mol

* For research use only. Not for human or veterinary use.

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide - 1260629-57-9

Specification

CAS No. 1260629-57-9
Molecular Formula C17H19N3O2S3
Molecular Weight 393.6 g/mol
IUPAC Name 2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide
Standard InChI InChI=1S/C17H19N3O2S3/c1-11(2)18-14(21)10-25-17-19-13-6-9-24-15(13)16(22)20(17)7-5-12-4-3-8-23-12/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,18,21)
Standard InChI Key ZRZDYLRXIXMDHO-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2
Canonical SMILES CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2

Introduction

The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core, a thiophene ring, and an acetamide moiety. This compound is of interest in various fields due to its unique structural features and potential biological activities.

Synthesis

The synthesis of such compounds generally involves multiple steps, including:

  • Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the condensation of thiophene derivatives with pyrimidine precursors under acidic or basic conditions.

  • Introduction of the Thiophene Ring: This typically involves cross-coupling reactions like Suzuki or Stille coupling using palladium catalysts.

  • Attachment of the Acetamide Moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine derivative with propan-2-ylamine in the presence of appropriate coupling agents.

Biological Activities and Applications

While specific biological activities of 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide are not detailed in the available literature, compounds with similar structures are often investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberBiological Activity
Ethyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoateC23H21N3O4S3499.6 g/mol1260947-43-0Investigated for cancer and inflammatory diseases
2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(propan-2-yl)acetamideNot specifiedNot specified1260629-57-9Potential therapeutic applications, though specific activities not detailed

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